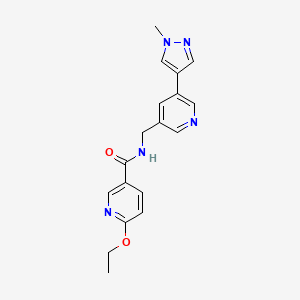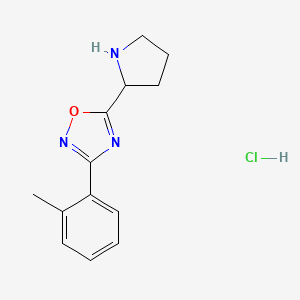
3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp³)–C(sp³) bonds. This transition metal-free approach provides an efficient and environmentally benign access to β-(pyridin-2-yl)-methyl ketones, which can subsequently be used in the synthesis of 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride .
Applications De Recherche Scientifique
Anticancer Potential
Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers and potential anticancer agents. For instance, a study highlighted the synthesis of these compounds that exhibit significant activity against breast and colorectal cancer cell lines. The apoptosis induction and cell cycle arrest capabilities of these derivatives, such as in the T47D cell line, underscore their potential as anticancer agents. A notable compound, identified through cell-based chemical genetics, targets TIP47, an IGF II receptor binding protein, indicating a precise molecular mechanism of action (Han-Zhong Zhang et al., 2005).
Material Science Applications
In the realm of materials science, the synthesis of diamine monomers containing the 1,3,4-oxadiazole ring has led to the development of novel polymers with significant thermal stability and unique optical properties. These polymers exhibit strong fluorescence in the blue region, which is adjustable with the introduction of hydrochloric acid, showcasing their potential in optoelectronic applications (C. Hamciuc et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives have also been explored. Certain synthesized derivatives have shown promising activity against pathogenic bacterial strains, including drug-resistant ones. These findings suggest the potential of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (K. Redda & Madhavi Gangapuram, 2007).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly in brass within simulated cooling water systems. These studies reveal the potential of oxadiazole compounds to serve as mixed-type corrosion inhibitors, offering protection against both cathodic and anodic degradation processes. Such inhibitors could significantly extend the lifespan of metal components in industrial applications (A. Rochdi et al., 2014).
Electronic Devices and OLEDs
The electronic and exciton-blocking properties of certain 1,3,4-oxadiazole derivatives, particularly when used in organic light-emitting diodes (OLEDs), underscore their importance in the field of electronic materials. These compounds have shown to improve device efficiencies and operational stabilities, making them valuable for the development of next-generation OLEDs (Cheng-Hung Shih et al., 2015).
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMNLJDBYWTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)

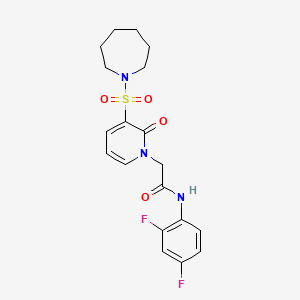
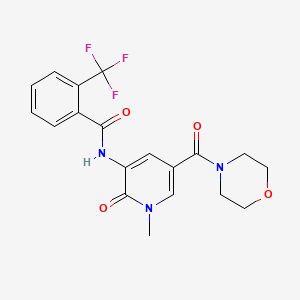


![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2763659.png)
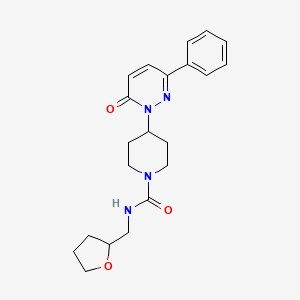
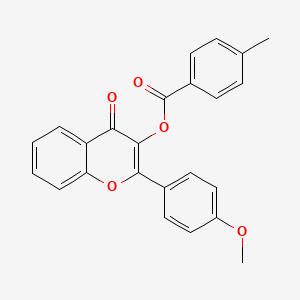
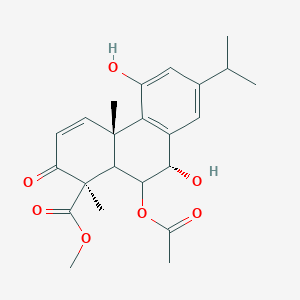
![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)

![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)
